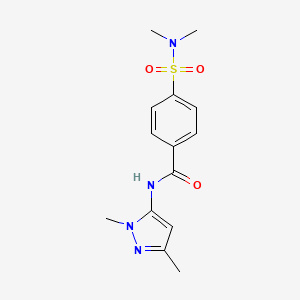

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-10-9-13(18(4)16-10)15-14(19)11-5-7-12(8-6-11)22(20,21)17(2)3/h5-9H,1-4H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVNZGWKVMHJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Selective Androgen Receptor Modulation

The compound is identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in specific tissues, such as muscle and bone, while minimizing effects on other tissues like the prostate. This selectivity is crucial for developing therapies that aim to treat conditions such as muscle wasting and osteoporosis without the adverse effects associated with traditional anabolic steroids.

Research indicates that compounds like N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide can effectively bind to androgen receptors, promoting anabolic activity in muscle tissue while inhibiting unwanted androgenic effects in other tissues .

Case Studies and Research Findings

3.1 Therapeutic Efficacy

Recent studies have highlighted the efficacy of SARMs in clinical settings. For example, a study published in The Journal of Medicinal Chemistry demonstrated that SARMs could significantly improve lean body mass and physical function in elderly populations .

Moreover, another investigation into the pharmacokinetics of SARMs indicated that compounds similar to this compound exhibit favorable absorption and distribution characteristics, making them suitable candidates for further clinical development .

Mechanism of Action

The mechanism by which N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide exerts its effects depends on its molecular targets and pathways. For instance, if used as an anti-inflammatory agent, it may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX). The specific molecular interactions and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Pyrazole Substituents

The 1,3-dimethylpyrazole group in the target compound is shared with elexacaftor (VX-445) and SIJ1278 . However, elexacaftor incorporates additional substituents, including a trifluoro-2,2-dimethylpropoxy group and a trimethylpyrrolidine ring, enhancing its hydrophobicity and binding affinity for cystic fibrosis transmembrane conductance regulator (CFTR) proteins. SIJ1278 replaces the sulfamoyl group with a trifluoromethylbenzamide, likely optimizing it for BRAF kinase inhibition in melanoma . In contrast, Compound III () and 4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide () feature bulkier pyrazole substituents (phenyl or isopropyl), which may alter pharmacokinetic properties such as solubility and metabolic stability .

Benzamide and Sulfamoyl Modifications

The dimethylsulfamoyl group in the target compound distinguishes it from SIJ1278 (trifluoromethylbenzamide) and Compound III (carbamothioylbenzamide). Sulfamoyl groups are known to enhance hydrogen-bonding capacity and electrostatic interactions compared to carbamothioyl or trifluoromethyl groups . Elexacaftor employs a sulfonamide linker, which shares electronic similarities with sulfamoyl but is integrated into a more complex scaffold for CFTR modulation .

Molecular Properties and Pharmacological Implications

Table 1: Structural and Functional Comparison

Key Findings

- Electronic and Steric Effects : The dimethylsulfamoyl group in the target compound offers moderate steric bulk compared to the ethyl-phenylsulfamoyl group in ’s compound, which may reduce off-target interactions .

- Biological Relevance : Elexacaftor’s sulfonamide linker is critical for CFTR binding, suggesting that the target compound’s sulfamoyl group could similarly engage polar residues in therapeutic targets .

- Synthetic Accessibility : Compounds like SIJ1278 and Compound III are synthesized via reflux in acetone or thiourea intermediates, indicating feasible routes for the target compound’s production .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of autophagy. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethylsulfamoyl group and a benzamide moiety. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of mTORC1 : The compound has been shown to reduce mTORC1 activity, which plays a pivotal role in cell growth and metabolism. This inhibition can lead to increased autophagy, a process where cells degrade and recycle components, which is particularly relevant in cancer cells under metabolic stress .

- Modulation of Autophagy : It has been observed that the compound increases basal autophagy levels while disrupting autophagic flux under starvation conditions. This dual action may provide a therapeutic advantage by selectively targeting cancer cells that rely on autophagy for survival .

- Interaction with Proteins : The dimethylsulfamoyl group likely facilitates hydrogen bonding and electrostatic interactions with specific proteins or enzymes, enhancing the compound's efficacy.

Antiproliferative Effects

In vitro studies have demonstrated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- MIA PaCa-2 Cells : Preliminary studies indicated submicromolar antiproliferative activity in these pancreatic cancer cells. The compounds not only inhibited cell proliferation but also affected cell cycle progression and apoptosis pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole and benzamide moieties can significantly influence biological activity. Compounds with specific substitutions showed enhanced potency and selectivity against cancer cells.

| Compound | Substitution | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | None | 0.5 | Baseline activity |

| 2 | Methyl on Pyrazole | 0.3 | Increased potency |

| 3 | Sulfamoyl group | 0.2 | Enhanced selectivity |

Clinical Relevance

Recent literature highlights the potential of pyrazole derivatives in clinical settings, particularly for treating resistant cancers. For example:

- A study focusing on the effects of similar compounds demonstrated their ability to overcome drug resistance in pancreatic cancer models by targeting autophagic pathways .

Comparative Analysis with Other Anticancer Agents

This compound was compared with established anticancer agents like doxorubicin and gemcitabine. While traditional agents primarily induce apoptosis, this compound's unique mechanism involving autophagy modulation presents a novel therapeutic avenue.

Preparation Methods

Direct Amide Coupling via Carboxylic Acid Activation

Route 1: Acid Chloride Intermediate

-

Synthesis of 4-(Dimethylsulfamoyl)benzoic Acid :

-

Conversion to Acid Chloride :

-

Amide Bond Formation :

Route 2: Carbodiimide-Mediated Coupling

Sequential Functionalization of Preformed Pyrazole

Route 3: Pyrazole Ring Construction via Cyclocondensation

-

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine :

-

Sulfamoylation of 4-Aminobenzoic Acid :

-

Amide Coupling :

-

Combine functionalized benzoic acid with pyrazole amine using EDC/HOBt.

-

One-Pot Sulfamoylation and Amidation

Route 4: In Situ Sulfamoyl Transfer

-

React 4-sulfamoylbenzoyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine in acetonitrile.

-

Conditions : Triethylamine (2 eq), 25°C, 4 hours.

Critical Analysis of Methodologies

Efficiency and Scalability

-

Route 1 offers high purity but requires handling corrosive .

-

Route 2 avoids acid chloride formation but necessitates anhydrous DMF.

-

Route 3 is modular but involves multiple protection/deprotection steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.